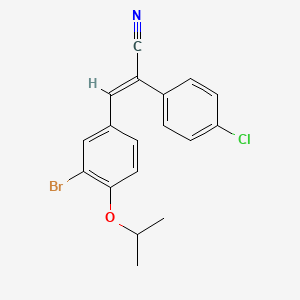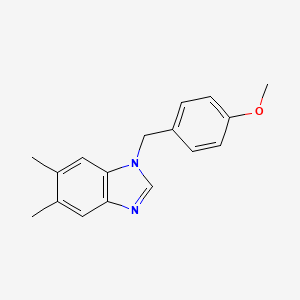
N-(2-fluoro-5-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
説明
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives involves multiple steps, starting from base compounds through to the desired sulfonamide functionality, often via intermediate Schiff bases and targeted cyclization reactions. These processes achieve moderate to good yields and are characterized by their ability to introduce diverse functional groups, enhancing the compound's activity and selectivity (Patel, Variya, & Patel, 2024).
Molecular Structure Analysis
The molecular structure of pyrazole-sulfonamide derivatives is crucial for their activity. Quantum mechanical calculations and spectroscopic investigations such as FT-IR, FT-Raman, and UV, along with molecular orbital, NLO, NBO, NLMO, and MESP analyses, have been employed to characterize these compounds. These studies reveal detailed vibrational assignments and the molecular electrostatic potential, offering insights into the reactivity and interaction potential of these molecules (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Pyrazole-sulfonamide derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloadditions, isomerizations, and transformations under thermal, acid-catalyzed, and photolytic conditions. These transformations often result in the formation of structurally diverse compounds with significant biological activities, highlighting the versatile reactivity of the pyrazole-sulfonamide framework (Vasin, Masterova, Razin, & Somov, 2014).
Physical Properties Analysis
The physical properties of pyrazole-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituent groups. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties of pyrazole-sulfonamide derivatives, including their reactivity, acidity, and basicity, are pivotal for their biological activities. These compounds exhibit inhibitory activities against various enzymes, demonstrating their potential as pharmacological agents. Their ability to inhibit carbonic anhydrase and other enzymes with low cytotoxicity suggests their applicability in designing new drugs with potent activity for desired bioactivities (Ozgun et al., 2019).
科学的研究の応用
Antiproliferative Activities
Research has shown that sulfonamide derivatives exhibit significant antiproliferative activities. A study by Mert et al. (2014) highlighted the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives against HeLa and C6 cell lines, showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives have been found to inhibit carbonic anhydrase and acetylcholinesterase enzymes, which are important targets in the treatment of various diseases. Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides that inhibited human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme with low cytotoxicity, suggesting their potential as novel inhibitors for these enzymes (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).
Antimicrobial and Antitubercular Agents
The antimicrobial and antitubercular activities of sulfonamide derivatives have also been explored. Shingare et al. (2022) reported the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives with evaluated antimicrobial and antitubercular activity, demonstrating their potential as antimicrobial and antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
特性
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-12-9-10-16(19)17(11-12)21-25(23,24)18-13(2)20-22(14(18)3)15-7-5-4-6-8-15/h4-11,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTRUQNDUXVQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)
![1-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628777.png)